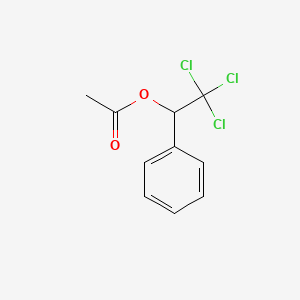![molecular formula C10H11NO2 B1213267 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 94143-83-6](/img/structure/B1213267.png)
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
描述
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular formula C10H11NO2. It is structurally characterized by a dioxolo ring fused to an isoquinoline core, which is partially hydrogenated. This compound is of interest due to its unique structural features and potential pharmacological properties .
作用机制
Target of Action
The primary targets of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline, also known as TDIQ, are the alpha-2-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
TDIQ interacts with its targets, the alpha-2-adrenergic receptors, by displaying selective affinity for alpha-2-adrenergic receptor subsites (i.e., alpha-2A-, alpha-2B-, and alpha-2C-adrenergic receptors) . It is suggested that TDIQ might exert an agonist or partial agonist effect at these receptors or interact at alpha-2-adrenergic heteroreceptors .
Biochemical Pathways
Its interaction with alpha-2-adrenergic receptors suggests it may influence thenorepinephrine pathway , which is involved in various physiological processes such as attention, response to stress, and memory formation .
Pharmacokinetics
Its structural similarity to phenylalkylamines, which are known to be well absorbed and distributed in the body, suggests it may have similar pharmacokinetic properties .
Result of Action
TDIQ exhibits a range of effects at the molecular and cellular level. It has been found to produce an anxiolytic-like effect and inhibit “snack” consumption in mice . Furthermore, it displays negligible effects on the heart rate (HR) and blood pressure (BP) of mice .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha-2 adrenergic receptors, acting as a partial agonist . This interaction is significant as it can influence various physiological processes, including neurotransmission and cardiovascular functions. Additionally, this compound has been found to interact with certain CH and NH acids, forming dihydrocotarnyl derivatives .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have anxiolytic and anorectic effects in animal models, suggesting its potential impact on neuronal cells and related signaling pathways . Furthermore, its interaction with alpha-2 adrenergic receptors can lead to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a partial agonist at alpha-2 adrenergic receptors, which mediates its physiological effects . This binding interaction can lead to the inhibition or activation of various enzymes, resulting in changes in gene expression and cellular functions. Additionally, its interaction with CH and NH acids suggests a potential role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over time . Long-term studies have shown that its effects on cellular function can persist, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anxiolytic and anorectic effects, while higher doses may lead to adverse effects such as disruption of coordinated movement or motor activity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s interaction with alpha-2 adrenergic receptors suggests its involvement in metabolic pathways related to neurotransmission and cardiovascular functions . Additionally, its interaction with CH and NH acids indicates potential roles in other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . This distribution pattern is essential for its physiological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenylalkylamine derivative, which undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学研究应用
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline
- 5,6-Methylenedioxyisoquinoline
- Norhydrohydrastinine
Uniqueness
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structural features, such as the dioxolo ring fused to the isoquinoline core. This structural arrangement imparts distinct pharmacological properties, differentiating it from other similar compounds .
属性
IUPAC Name |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-4,11H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLDJOBIUVJSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94143-83-6 | |
| Record name | 5,6,7,8-Tetrahydro-(1,3)dioxolo(4,5-g)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094143836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6,7,8-TETRAHYDRO-(1,3)DIOXOLO(4,5-G)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUX7F87VRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



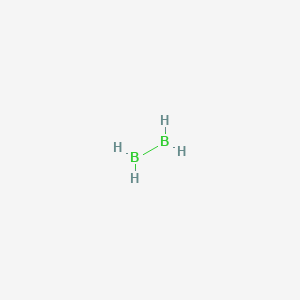
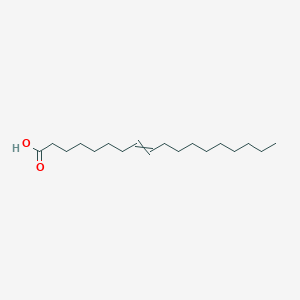
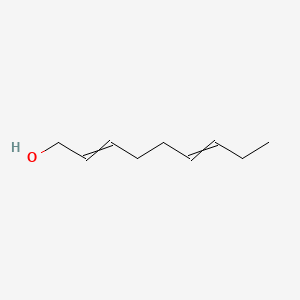
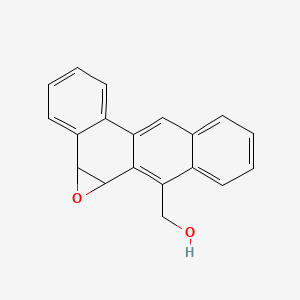
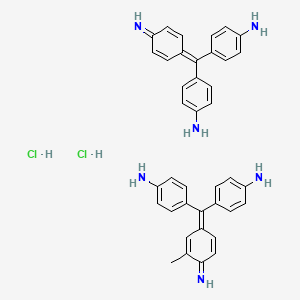

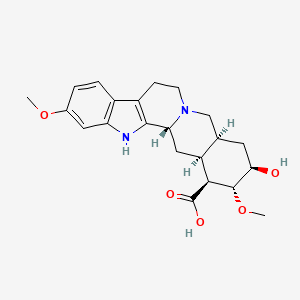


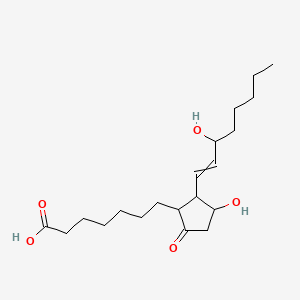
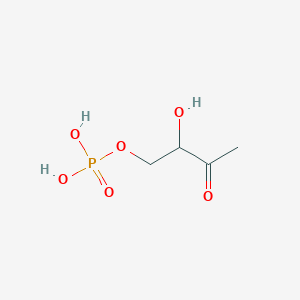
![Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-](/img/structure/B1213203.png)
